N-(3-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea

Catalog No.
S13898606
CAS No.
M.F
C12H13ClN4O
M. Wt
264.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)m...

Product Name

N-(3-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea

IUPAC Name

1-(3-chlorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]urea

Molecular Formula

C12H13ClN4O

Molecular Weight

264.71 g/mol

InChI

InChI=1S/C12H13ClN4O/c1-17-8-9(7-15-17)6-14-12(18)16-11-4-2-3-10(13)5-11/h2-5,7-8H,6H2,1H3,(H2,14,16,18)

InChI Key

HWTLOIUZIWAQNH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC(=O)NC2=CC(=CC=C2)Cl

N-(3-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea is an organic compound characterized by its unique structure, which includes a urea functional group linked to a pyrazole ring and a chlorophenyl moiety. The compound has a molecular formula of C11H12ClN5OC_{11}H_{12}ClN_{5}O and a molecular weight of approximately 241.70 g/mol. The presence of the chlorophenyl group suggests potential applications in pharmaceuticals, particularly in the development of drugs targeting various biological pathways.

, typical for urea derivatives:

  • Hydrolysis: N-(3-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea can hydrolyze in the presence of water, leading to the formation of 3-chlorophenyl isocyanate and 1-methyl-1H-pyrazole-4-methanol.
  • Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Condensation Reactions: The urea group can react with amines or alcohols to form new derivatives, expanding its utility in synthesizing complex molecules.

Research indicates that N-(3-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea exhibits significant biological activities. It has been studied for its potential as an anti-cancer agent and as an inhibitor of specific enzymes involved in tumor proliferation. The pyrazole ring is often associated with anti-inflammatory and analgesic properties, suggesting that this compound may also have therapeutic potential in these areas.

The synthesis of N-(3-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea can be achieved through several methods:

  • Direct Reaction: The compound can be synthesized by reacting 3-chloroaniline with methyl 1H-pyrazole-4-carboxaldehyde in the presence of a suitable coupling agent, followed by treatment with urea under controlled conditions.
  • One-Pot Synthesis: A more efficient method involves a one-pot synthesis where all reactants are combined and heated, allowing for simultaneous formation of the urea linkage and the pyrazole ring.
  • Use of Protecting Groups: In some cases, protecting groups may be employed to prevent unwanted reactions during synthesis, particularly when dealing with multiple reactive sites on the molecule.

N-(3-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea has several applications:

  • Pharmaceutical Development: Its potential as an anti-cancer agent makes it valuable in drug discovery and development.
  • Agricultural Chemistry: The compound may also find applications in agrochemicals as a pesticide or herbicide due to its biological activity.
  • Material Science: Due to its unique chemical structure, it could be utilized in creating advanced materials or polymers.

Studies on interaction profiles indicate that N-(3-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea interacts with various biological targets:

  • Enzyme Inhibition: It has been shown to inhibit enzymes such as cyclooxygenases and lipoxygenases, which are crucial in inflammatory pathways.
  • Receptor Binding: Preliminary data suggest that it may bind to certain receptors involved in cell signaling pathways related to cancer progression.

Several compounds share structural similarities with N-(3-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea. Here are some notable examples:

Compound NameStructureUnique Features
5-(3-chlorophenyl)-1-methyl-1H-pyrazoleContains a pyrazole ring with a chlorophenyl substituentKnown for anti-inflammatory properties
2-Chloro-N-[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]acetamideAcetamide derivative with similar pyrazole structureExhibits antimicrobial activity
N-(4-chlorophenyl)-N'-(pyrazol-4-yl)ureaAnother urea derivative with pyrazolePotential anti-cancer activity

The uniqueness of N-(3-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea lies in its specific combination of functional groups that enhance its biological activity while providing avenues for further synthetic modifications. This versatility allows it to stand out among similar compounds in medicinal chemistry.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

264.0777887 g/mol

Monoisotopic Mass

264.0777887 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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